Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)-
Description
The compound Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- is a heterocyclic derivative featuring a thiazolidinone core substituted with a 4-fluorophenylimino group at position 2 and a 4-hydroxy-3-methoxybenzylidene moiety at position 3. This structure integrates electron-withdrawing (fluorine) and electron-donating (methoxy, hydroxy) groups, which influence its electronic properties and biological interactions.
Synthesis: The compound is synthesized via condensation reactions, typically involving a substituted aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) with a pre-formed thiazolidinone intermediate. Piperidine or acetic acid is often used as a catalyst under reflux conditions . Spectral characterization (IR, $ ^1H $-NMR, $ ^{13}C $-NMR) confirms the presence of key functional groups, such as the C=O stretch at ~1678–1739 cm$ ^{-1} $, vinylic protons at δ 7.40–7.67 ppm, and distinct carbonyl carbon signals at δ 166–167 ppm .
Properties
Molecular Formula |
C17H13FN2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9- |
InChI Key |
ZAHCBSGUQIYBJS-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
Kaboudin et al. demonstrated a one-pot, four-component synthesis of thiazolidin-4-ones using aldehydes, hydrazine, α-haloketones, and allyl isothiocyanate. Adapting this protocol:
-
Step 1 : Condensation of 4-fluorophenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde in methanol under reflux forms the hydrazone intermediate.
-
Step 2 : Reaction with α-chloroacetyl chloride and ammonium thiocyanate in the presence of triethylamine (EtN) induces cyclization to yield the thiazolidin-4-one core.
Optimization Insights :
-
Catalyst screening (e.g., EtN vs. NaOH) showed EtN in methanol at reflux for 7 h maximizes yield (82–89%).
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Silica gel chromatography or recrystallization from ethanol achieves purity >95%.
Thiourea Intermediate-Based Synthesis
Patent-Derived Protocol
A patented method for 2-imino-thiazolidin-4-ones involves:
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Reacting 4-fluoroaniline with allyl isothiocyanate to form a thiourea intermediate.
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Treating with bromoacetyl bromide and pyridine at 0–5°C to generate the thiazolidinone ring.
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Condensation with 4-hydroxy-3-methoxybenzaldehyde in acetic acid/sodium acetate at 60°C introduces the benzylidene moiety.
Key Advantages :
Green Chemistry and Solvent-Free Methods
Ultrasound-Assisted Synthesis
Angapelly et al. reported a solvent-free, vanadyl sulfate (VOSO)-catalyzed route under ultrasonic irradiation:
-
Reactants : 4-fluoroaniline, 4-hydroxy-3-methoxybenzaldehyde, thioglycolic acid.
-
Conditions : VOSO (10 mol%), acetonitrile, 70°C, 45 min ultrasound.
Microwave-Enhanced Cyclization
Accelerated Reaction Dynamics
Tiwari et al. utilized microwave irradiation (200 W) for analogous thiazolidin-4-ones:
-
Condensation of 4-fluoroaniline with the aldehyde under microwave forms the Schiff base.
-
Cyclization with mercaptoacetic acid and zeolite 5A yields the product in 88% yield within 20 min.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Microwave and ultrasound methods offer faster reactions but require specialized equipment.
-
The four-component approach balances yield and scalability for industrial applications.
Structural Characterization and Validation
Spectroscopic Data
While direct data for the target compound is limited, analogous compounds provide benchmarks:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Properties
Thiazolidin-4-ones are known for a variety of bioactivities, including:
- Antimicrobial Activity : Research shows that thiazolidin-4-one derivatives exhibit potent antibacterial, antifungal, and antitubercular properties. For instance, compounds derived from thiazolidin-4-one have demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : Some derivatives have shown effectiveness against Hepatitis C virus by inhibiting the NS5B RNA polymerase. Notably, derivatives like 2-(4-fluorophenyl)-3-pyridin-2-yl-thiazolidin-4-one have exhibited over 95% inhibition of this enzyme in vitro .
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy, with studies indicating that certain thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Central Nervous System Effects : Thiazolidin-4-one derivatives are being investigated for their neuroprotective effects, showing promise as potential agents for treating neurodegenerative diseases .
Synthesis and Structural Insights
The synthesis of thiazolidin-4-one derivatives typically involves the reaction of thiosemicarbazones with carbonyl compounds. The specific compound was synthesized through a series of reactions that incorporated a 4-fluorophenyl group and a 4-hydroxy-3-methoxybenzylidene moiety. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Efficacy
A study evaluated several thiazolidinone derivatives for their antimicrobial activity against various pathogens. Among these, the compound 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- exhibited notable efficacy with a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics. This highlights its potential as a new antimicrobial agent in clinical settings .
Antiviral Activity Against Hepatitis C
In vitro studies demonstrated that derivatives containing the thiazolidinone core could inhibit HCV NS5B RNA polymerase effectively. The compound's structure contributed to its high activity, making it a candidate for further development into antiviral therapies .
Neuroprotective Effects
Research involving animal models indicated that thiazolidinone derivatives could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Summary Table of Applications
| Application Area | Description | Efficacy |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | MIC values lower than standard antibiotics |
| Antiviral | Inhibits Hepatitis C virus replication | >95% inhibition of NS5B activity |
| Anticancer | Induces apoptosis in cancer cells | Significant tumor growth inhibition |
| Neuroprotection | Protects neuronal cells from damage | Reduces oxidative stress effects |
Mechanism of Action
The mechanism of action of thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the hydroxy-methoxybenzylidene moiety can interact with active sites through hydrogen bonding and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally or functionally analogous derivatives:
Table 2: Physicochemical Properties
Key Findings:
Substituent Effects: Electron-withdrawing groups (e.g., -NO$ _2 $, -Cl) enhance electrophilicity, improving binding to biological targets (e.g., enzymes) but may reduce solubility .
Biological Activity: The 4-fluorophenylimino group in the target compound contributes to moderate cytotoxicity, while the 4-hydroxy-3-methoxybenzylidene moiety enhances antioxidant activity via radical scavenging . Indazole-thiadiazole hybrids exhibit superior neuroactivity due to dual targeting of acetylcholinesterase and amyloid-beta aggregation .
Structural Insights: Planarity of the benzylidene-thiazolidinone system is critical for π-π stacking interactions in enzyme binding pockets . Halogen substituents (F, Cl) improve metabolic stability and selectivity toward bacterial or cancer cells .
Biological Activity
Thiazolidin-4-one derivatives, particularly the compound Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews their antibacterial, anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and case studies.
Overview of Thiazolidin-4-one Compounds
Thiazolidin-4-one is a heterocyclic compound that serves as a core structure in various pharmacologically active molecules. The biological activity of these compounds is often influenced by substituents on the thiazolidine ring and the phenyl groups attached to it. Recent studies have highlighted their potential in treating a range of diseases, including bacterial infections and cancer.
Antibacterial Activity
The antibacterial properties of thiazolidin-4-one derivatives have been extensively studied. For instance:
- Compound Efficacy : A study showed that 2-(chlorophenyl-imino)thiazolidin-4-one exhibited an inhibition percentage of 88.46% against Escherichia coli and 91.66% against Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine significantly enhances antibacterial activity. In contrast, the absence of substituents leads to lower activity levels (53.84%) .
| Compound | Inhibition (%) E. coli | Inhibition (%) S. aureus |
|---|---|---|
| 2e (Chlorophenyl) | 88.46 | 91.66 |
| 2b (No Substituent) | 53.84 | Not reported |
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising results in anticancer studies:
- Cytotoxicity : Various derivatives were tested against multiple cancer cell lines, including breast (MCF-7) and prostate cancer cells. Notably, certain compounds demonstrated over 75% reduction in cell viability at concentrations as low as .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of cyclin-dependent kinases (CDK1) .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one compounds has also been explored:
- Free Radical Scavenging : These compounds displayed significant antioxidant activity in various assays, such as the ABTS assay, with some achieving up to 81.8% inhibition .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of thiazolidin-4-one derivatives:
- Anticancer Study : A series of new thiazolidin-4-one derivatives were synthesized and evaluated for their cytotoxic effects on prostate cancer cells, demonstrating improved selectivity compared to traditional treatments .
- Antimicrobial Evaluation : A comprehensive evaluation of twenty-one 2,3-diaryl-thiazolidin-4-ones revealed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Computational Studies : Molecular docking studies have elucidated the binding affinities of these compounds to target proteins involved in cancer progression, further supporting their potential as therapeutic agents .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR to confirm the imino and benzylidene moieties, with shifts observed at δ 7.2–8.1 ppm for aromatic protons and δ 160–170 ppm for carbonyl carbons .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the benzylidene group) and non-planar dihedral angles between aromatic rings (e.g., 16.89° in similar derivatives) .
- FT-IR and UV-Vis : Validate functional groups (C=O at ~1700 cm) and conjugation effects (λ ~350 nm for extended π-systems) .
How can researchers evaluate the biological activity of this compound in antimicrobial and anticancer assays?
Q. Advanced Research Focus
- Antimicrobial Testing : Follow standardized protocols (e.g., MIC assays against S. aureus and E. coli), comparing results to controls like ciprofloxacin .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), noting IC values. Substituents like the 4-fluorophenylimino group may enhance cytotoxicity by intercalating DNA .
- Immunostimulation : Assess T-cell proliferation via Con A-induced assays at low concentrations (e.g., 5 μM), correlating activity with lipophilic substituents (e.g., methoxy or chloro groups) .
What computational methods are used to predict the electronic and geometric properties of this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level, comparing bond lengths and angles with X-ray data (e.g., <0.02 Å deviation in C=O bonds) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, C-H···S) to explain crystal packing and stability .
- Molecular Docking : Simulate binding to targets like hemoglobin subunits or DNA, identifying key residues (e.g., π-π stacking with phenylalanine) .
How do structural modifications (e.g., substituents) influence biological activity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : The 4-fluorophenylimino group enhances electrophilicity, improving DNA interaction .
- Lipophilic Substituents : Methoxy or hydroxy groups at the 3/4-positions increase membrane permeability, as shown in T-cell proliferation assays (5d, 5e derivatives in ).
- Steric Effects : Bulky substituents (e.g., dichlorophenyl) may reduce activity by hindering target binding .
How should researchers address discrepancies in reported biological activities across studies?
Q. Advanced Research Focus
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize experimental bias. For example, immunostimulatory activity in vs. antimicrobial data in .
- SAR Reanalysis : Use multivariate analysis to isolate substituent effects. A 2021 review noted that small structural changes (e.g., thioxo vs. dioxo groups) drastically alter activity .
- Crystallographic Validation : Confirm stereochemical purity, as Z/E isomerism can lead to conflicting bioactivity results .
What role does crystallography play in understanding intermolecular interactions?
Q. Advanced Research Focus
- Hirshfeld Analysis : Identifies dominant contacts (e.g., 35% H···H and 20% C···O interactions in ), guiding co-crystal design for improved solubility.
- Packing Motifs : Non-covalent interactions (e.g., C-H···Cl in ) stabilize the crystal lattice, influencing physicochemical properties like melting point.
How can reaction conditions be modified to reduce environmental impact?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
